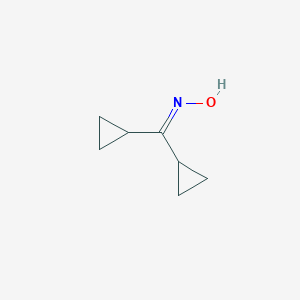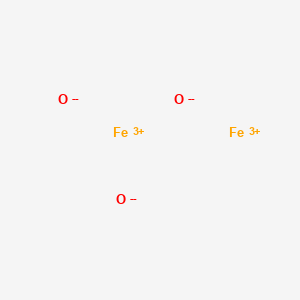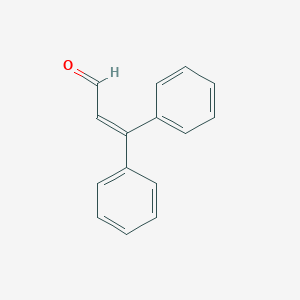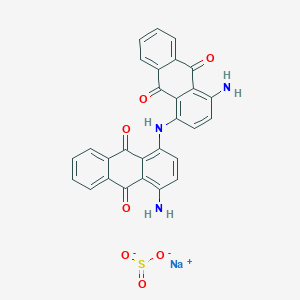
Cyclopropyl ketone, oxime
Übersicht
Beschreibung
Cyclopropyl ketone, oxime is a compound with the molecular formula C7H11NO . It is also known by other names such as Dicyclopropyl ketoxime and Methanone, dicyclopropyl-, oxime . The IUPAC name for this compound is N-(dicyclopropylmethylidene)hydroxylamine .
Synthesis Analysis
Simple acyclic oximes, such as Cyclopropyl ketone, oxime, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . A highly efficient catalytic production of oximes from ketones using in situ–generated H2O2 has been reported . This approach eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings .Molecular Structure Analysis
The molecular structure of Cyclopropyl ketone, oxime is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 125.17 g/mol .Chemical Reactions Analysis
An unexpected dimerization of cyclopropyl ketones was observed, and analysis of the reaction pathway led to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to afford densely functionalized cyclopentane products .Physical And Chemical Properties Analysis
Cyclopropyl ketone, oxime has a molecular weight of 125.17 g/mol, XLogP3-AA of 1.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 2 .Wissenschaftliche Forschungsanwendungen
Catalytic Production of Oximes
Cyclopropyl ketone, oxime plays a crucial role in the catalytic production of oximes from ketones. This process involves the ammoximation of cyclohexanone using preformed hydrogen peroxide (H2O2), which is currently applied commercially to produce cyclohexanone oxime, an important feedstock in nylon-6 production . The process eliminates the need to transport and store highly concentrated, stabilized H2O2, potentially achieving substantial environmental and economic savings .
Ring-Opening Cyanation
Cyclopropyl ketone, oxime can be used in a ring-opening cyanation reaction for the construction of γ-cyanoketones . This process merges photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion .
Kinetic Resolution
Cyclopropyl ketone, oxime can be used in the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones . This process involves a gold-catalyzed stereoselective (4 + 4) cycloaddition as a reliable and divergent strategy .
Nylon-6 Production
As mentioned earlier, Cyclopropyl ketone, oxime is an important feedstock in the production of nylon-6 . Nylon-6 is a widely used synthetic polymer with applications in textiles, automotive parts, industrial materials, and more.
Synthesis of γ-Cyanoketones
The ring-opening cyanation reaction of cyclopropyl ketones leads to the construction of γ-cyanoketones . γ-Cyanoketones are valuable synthetic intermediates in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Environmental and Economic Savings
The use of Cyclopropyl ketone, oxime in the catalytic production of oximes from ketones eliminates the need to transport and store highly concentrated, stabilized H2O2 . This leads to potential environmental and economic savings, making the process more sustainable and cost-effective.
Wirkmechanismus
Target of Action
Cyclopropyl ketone, oxime, like other oxime derivatives, primarily targets the N–O bond in biochemical reactions . The N–O bond cleavage leads to the formation of nitrogen-centered radicals, which trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . These radicals play a crucial role in various organic synthesis processes .
Mode of Action
The compound interacts with its targets through a series of radical-type reactions . The N–O bond cleavage of oxime esters leads to the formation of nitrogen-centered radicals . These radicals then trigger adjacent C–C bond cleavage to produce carbon-centered free radicals . This mode of action has been used in organic synthesis in recent years .
Biochemical Pathways
The biochemical pathways affected by Cyclopropyl ketone, oxime involve the cleavage of the N–O bond and the C–C bond . These cleavages lead to the formation of nitrogen-centered and carbon-centered radicals, respectively . The radicals then participate in various radical-type reactions, contributing to different reaction types .
Result of Action
The result of the action of Cyclopropyl ketone, oxime is the production of nitrogen-centered and carbon-centered radicals . These radicals can then participate in various radical-type reactions, contributing to the synthesis of different compounds .
Action Environment
The action of Cyclopropyl ketone, oxime can be influenced by various environmental factors. For instance, the presence of light can trigger a triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones . This reaction involves the selective cleavage of the carbon–carbon bonds and the selective coupling of the generated radical and cyanide anion . The reaction environment, therefore, plays a crucial role in determining the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in these areas are highlighted in the paper .
Eigenschaften
IUPAC Name |
N-(dicyclopropylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-8-7(5-1-2-5)6-3-4-6/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVSLBGUEKOQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162973 | |
| Record name | Cyclopropyl ketone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl ketone, oxime | |
CAS RN |
1453-52-7 | |
| Record name | Methanone, dicyclopropyl-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylmethanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropyl ketone, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopropyl ketone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPROPYLMETHANONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG0LD01T90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when you shine light on a cyclopropyl ketone oxime in a solution of methanol?
A1: The photochemical behavior of cyclopropyl ketone oximes closely mirrors that of regular cyclic ketone oximes. [, ] For instance, when researchers irradiated 3α,5-cyclo-5α-cholestan-7-one oxime with UV light in methanol, they observed the formation of three major products: 7-aza-3α,5-cyclo-B-homo-5α-cholestan-7a-one, 7a-aza-3α,5α-cyclo-B-homo-5α-cholestan-7-one, and 3α,5-cyclo-7,8-seco-5α-cholestan-7-amide. [] Interestingly, no products resulting from the cleavage of the cyclopropane ring were detected. This suggests that the photo-Beckmann rearrangement, the primary reaction pathway, doesn't involve radical intermediates that could fragment the cyclopropyl group.
Q2: Does the presence of a cyclopropyl group affect the outcome of the photo-Beckmann rearrangement?
A2: Yes, the presence of a cyclopropyl group, particularly in a conjugated system, can significantly impact the yield of the desired lactam products in the photo-Beckmann rearrangement. [] Studies using 3α,5-cyclo-5α-cholestan-6-one oxime, a conjugated cyclopropyl ketone oxime, showed significantly reduced yields of the expected lactams compared to similar reactions with non-conjugated cyclopropyl ketone oximes or simple cyclic ketone oximes. [] This suggests that the unique electronic properties of the conjugated cyclopropyl group may interfere with the rearrangement process.
Q3: Beyond the photo-Beckmann rearrangement, what other synthetic transformations can cyclopropyl ketone oximes undergo?
A3: Cyclopropyl ketone oximes are versatile building blocks in organic synthesis. Researchers have demonstrated their utility in synthesizing valuable heterocyclic compounds. For example, specific reaction conditions can transform cyclopropyl ketone oximes into 4,5-dihydroisoxazoles [] or 5,6-dihydro-4H-1,2-oxazines. [] These heterocycles are important structural motifs found in various bioactive molecules and pharmaceuticals, highlighting the potential of cyclopropyl ketone oximes in medicinal chemistry.
Q4: Are there any specific applications of cyclopropyl ketone oximes or their derivatives?
A4: While the provided research focuses on the fundamental reactivity and synthetic potential of cyclopropyl ketone oximes, one specific application is highlighted. A new synthetic route for 4-Chlorophenyl cyclopropyl ketone oxime O-(3-phenoxybenzyl)ether has been developed. [] Although the specific application of this particular derivative is not detailed, its synthesis suggests a potential interest in its biological or material properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















